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This guide provides researchers, scientists, and drug development professionals with a

comprehensive resource for troubleshooting false-positive results in carbapenemase detection

assays. The information is presented in a question-and-answer format to directly address

common issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)
General
Q1: What are the most common reasons for a false-positive carbapenemase test result?

A1: False-positive results can arise from several factors depending on the assay type. For

phenotypic tests, a primary cause is the presence of other resistance mechanisms that can

weakly hydrolyze carbapenems, especially when combined with reduced drug entry into the

bacterial cell. For molecular and immunological assays, cross-reactivity and contamination are

frequent culprits.

Phenotypic Assays (e.g., Modified Hodge Test, CarbaNP)
Q2: My Modified Hodge Test (MHT) is positive, but confirmatory tests are negative. Why might

this be?
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A2: The MHT is known for a lack of specificity, and false positives are common.[1][2] The most

frequent cause is the presence of high levels of extended-spectrum β-lactamases (ESBLs) or

AmpC β-lactamases, particularly when combined with porin loss (reduced membrane

permeability).[3] This combination can lead to slow hydrolysis of the carbapenem in the test,

mimicking the effect of a true carbapenemase. Some studies have reported false-positive

rates of up to 25% in carbapenemase non-producers that harbor CTX-M or are AmpC

hyperproducers.[3]

Q3: We observed a positive result with a colorimetric assay (e.g., CarbaNP) for an isolate that

molecular tests show is negative for carbapenemase genes. What could be the cause?

A3: False positives in colorimetric assays can occur due to bacteria that produce certain AmpC

β-lactamases with weak carbapenemase activity, such as ACT-28 found in Enterobacter kobei.

[4] These enzymes can hydrolyze the carbapenem substrate enough to cause a pH change

and a positive colorimetric result, even though they are not true carbapenemases. Additionally,

some guidelines note the risk of false positives in phenotypic tests due to other enzymes with

weak carbapenemase activity, like AmpC.[5]

Lateral Flow Immunoassays (LFAs)
Q4: Our lateral flow assay for the "big five" carbapenemases (KPC, NDM, VIM, IMP, OXA-48)

is showing a faint positive band, but the isolate is negative by PCR. What should we consider?

A4: There are several potential reasons for this discrepancy:

Inoculum Overload: Using too large of a bacterial inoculum is a known cause of false-

positive results in some lateral flow assays.[6] Always adhere to the manufacturer's

recommended inoculum size.

Cross-Reactivity: While generally specific, some assays may exhibit cross-reactivity with

other bacterial components, especially when used with bacterial species for which the test

has not been validated.[7]

Off-Label Use: Using an LFA on a bacterial species for which it is not FDA-cleared or

validated can lead to unexpected results. For example, high rates of false-positive IMP

results have been observed when using the NG-Test CARBA 5 on Acinetobacter baumannii.

[7][8]
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Molecular Assays (e.g., PCR)
Q5: We have a positive PCR result for a carbapenemase gene, but the phenotypic tests are

negative and the isolate appears susceptible to carbapenems. Could this be a false positive?

A5: Yes, this could be a false-positive PCR result. The most common cause of unexpected

positive results in PCR is contamination. This can happen at various stages, from sample

collection to PCR setup. Review your laboratory's hygiene and workflow practices to minimize

the risk of cross-contamination from positive samples, controls, or aerosols. However, it is also

possible, though rare, for a PCR to be truly positive while the enzyme is not functionally

expressed or has a mutation affecting its activity but not the primer binding sites.[5]

Troubleshooting Guides
Investigating a Positive Phenotypic Test with a Negative
Molecular Result
If you encounter a positive result from a phenotypic test (MHT, CarbaNP) but a negative result

from a more specific molecular test (PCR), consider the following workflow:
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Caption: Troubleshooting workflow for discordant results.

Mechanism of False Positives in Phenotypic Assays
The interplay between different resistance mechanisms is a key factor in generating false-

positive results in phenotypic assays that measure carbapenem hydrolysis.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1253116?utm_src=pdf-body-img
https://www.benchchem.com/product/b1253116?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1253116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bacterial Cell
Outer Membrane

Periplasm ESBL/AmpC
(Weak Hydrolysis)

Porin Channel

Reduced or
Altered Porins

Low Carbapenem
ConcentrationCarbapenem

(High Concentration)

Reduced
Entry False-Positive Result

in Phenotypic Assay

Sufficient Hydrolysis
over time

Click to download full resolution via product page

Caption: Porin loss combined with ESBL/AmpC can lead to false positives.

Data Summary
Table 1: Specificity of Phenotypic Assays in Relation to
ESBL/AmpC Production
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Assay
Organism
Group

Reported
Specificity

Potential for
False
Positives

Reference

Modified Hodge

Test (MHT)

Enterobacteriace

ae
92.1%

High, especially

with ESBL/AmpC

producers with

porin loss.

[2]

Modified Hodge

Test (MHT)

Enterobacteriace

ae
88.8%

High, known for

poor specificity.
[1]

Modified Hodge

Test (MHT)

Carbapenemase

non-producers

(CTX-M, AmpC

hyperproducers)

~75% (25% false

positives)
High [3]

Carba NP Test
Enterobacteriace

ae
100%

Low, but can

occur with

certain AmpC

enzymes.

[2]

Modified CIM

(mCIM)

Enterobacteriace

ae
99.0% Very Low [1]

Table 2: Performance of Lateral Flow Immunoassays
(LFAs)
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Assay Organism Target Issue Finding Reference

NG-Test

CARBA 5

Acinetobacter

baumannii
IMP

False

Positive

66.7%

(14/22) of

isolates

tested false

positive for

IMP.

[8]

NG-Test

CARBA 5 &

K.N.I.V.O.

Detection K-

Set

Serratia spp.

& M. morganii

NDM, OXA-

48

False

Positive

False

positives

observed with

high inoculum

sizes.

[6]

Genobio LFA

Morganella

morganii

(KPC-

producer)

NDM, OXA-

48

False

Positive

A KPC-

producing

isolate was

falsely

positive for

NDM and

OXA-48.

[9]

Key Experimental Protocols
Modified Hodge Test (MHT)
This protocol is based on CLSI guidelines.

Prepare Indicator Organism: Prepare a 0.5 McFarland standard suspension of E. coli ATCC

25922. Dilute this suspension 1:10 in sterile saline or broth.

Inoculate Plate: Uniformly streak the diluted E. coli suspension onto a Mueller-Hinton agar

(MHA) plate. Allow the plate to dry for 3-10 minutes.

Place Carbapenem Disk: Place a 10 µg meropenem or ertapenem disk in the center of the

MHA plate.[10]
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Inoculate Test Isolate: Using a 10 µL loop or a swab, pick 3-5 colonies of the test organism.

In a straight line, streak the test organism from the edge of the disk to the edge of the plate.

[11]

Incubate: Incubate the plate overnight at 35°C ± 2°C in ambient air for 16-24 hours.[10][12]

Interpretation: A positive result is indicated by a cloverleaf-like indentation of the E. coli

growth along the test organism streak, within the disk's zone of inhibition.[12]

Carba NP Test (General Principle)
This protocol is based on the principles described by Nordmann et al.

Prepare Lysate: Resuspend one calibrated loopful (10 µL) of the test bacteria in a lysis buffer

(e.g., Tris-HCl with B-PERII reagent). Vortex and incubate to lyse the cells. Centrifuge to

pellet the cell debris.[5]

Prepare Reaction Mixture: The test is based on detecting the acidification of a pH indicator

(phenol red) when a carbapenem is hydrolyzed.[1] A solution containing phenol red, ZnSO4,

and imipenem is prepared.

Perform Test: In a microtiter plate well, mix the supernatant (enzymatic suspension) from the

bacterial lysate with the imipenem/phenol red solution. A control well without imipenem is

also prepared.[5]

Incubate: Incubate the plate at 37°C for up to 2 hours.[5]

Interpretation: A positive result is indicated by a color change from red to yellow or orange in

the well containing imipenem, while the control well remains red.[5]

NG-Test® CARBA 5 (Lateral Flow Assay)
This is a summarized protocol based on manufacturer's instructions.

Sample Preparation: Add 5 drops of Extraction Buffer to a tube. Using a 1µl loop, touch 3

colonies of the test isolate and inoculate the tube.

Lysis: Vortex the suspension until it is homogenous to ensure cell lysis.
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Application: Using a transfer pipette, draw the sample up to the 100µl mark and dispense it

into the sample well of the test device.

Incubation: Allow the sample to migrate along the test strip.

Interpretation: Read the results at 15 minutes. A positive result is indicated by the presence

of the control line (C) and one or more test lines (K, O, V, I, or N). A result is invalid if the

control line does not appear.

Multiplex PCR for Carbapenemase Gene Detection
This protocol outlines the general steps for a laboratory-developed or commercial multiplex

real-time PCR.

DNA Extraction: Extract bacterial DNA from a pure culture using a validated commercial kit

or in-house method.

Master Mix Preparation: Prepare a PCR master mix containing DNA polymerase, dNTPs,

PCR buffer, and a primer-probe mix targeting the carbapenemase genes of interest (e.g.,

blaKPC, blaNDM, blaVIM, blaIMP, blaOXA-48).

PCR Plate Setup: Pipette the master mix into the wells of a 96-well PCR plate. Add the

extracted DNA (template) to the respective wells. Include positive controls (known

carbapenemase-producing strains) and a no-template control (NTC) to monitor for

contamination.

Real-Time PCR: Run the plate on a real-time PCR instrument with an appropriate cycling

program (denaturation, annealing, extension).

Interpretation: Analyze the amplification curves. A positive result is indicated by a sigmoidal

amplification curve that crosses the threshold within a defined cycle range (e.g., 10-30

cycles). The NTC should show no amplification. Amplification after 30 cycles may indicate

trace contamination and should be interpreted with caution.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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